

Preparing BzATP Triethylammonium Salt Stock Solutions: An Application Note and Protocol

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Compound of Interest		
Compound Name:	BzATP triethylammonium salt	
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Introduction

2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate, triethylammonium salt (BzATP), is a potent agonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. [1][2] Due to its higher potency compared to ATP, BzATP is a valuable tool in research settings for investigating the physiological and pathological roles of the P2X7 receptor, which is implicated in inflammation, immune responses, and neuropathic pain.[1] Proper preparation of BzATP stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of BzATP triethylammonium salt stock solutions for in vitro and in vivo applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **BzATP triethylammonium salt** is provided in the table below.



Property	Value	Reference
Molecular Weight	1018.97 g/mol	[3]
Molecular Formula	C24H24N5O15P3.C18H45N3	[3]
Appearance	Solid	[2]
Purity	>95%	[3]
Storage (Solid)	-20°C for up to 3 years	[2][4]
Shipping	Ambient temperature	[2][3]

Solubility and Stock Solution Preparation

BzATP triethylammonium salt is soluble in both aqueous solutions and organic solvents like DMSO.[2][3][4] The choice of solvent will depend on the specific experimental requirements.

Solubility Data

Solvent	Concentration	Reference
Water	100 mg/mL	[4]
DMSO	14 mg/mL	[2]
50 mg/mL (61.23 mM)	[4]	
PBS (pH 7.2)	10 mg/mL	[2]

Note: The use of fresh, high-quality solvents is recommended to ensure optimal dissolution.[4] Some suppliers may provide BzATP pre-dissolved in water at a specific concentration, such as 5mM.

Experimental Protocols

Protocol 1: Preparation of Aqueous BzATP Stock Solution (e.g., 10 mM)

This protocol is suitable for most in vitro cell-based assays.



Materials:

- BzATP triethylammonium salt (solid)
- Nuclease-free water or desired buffer (e.g., PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:
 Mass (mg) = 10 mM * 1018.97 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM solution, you would need 10.19 mg of BzATP.
- Weigh the BzATP: Carefully weigh the calculated amount of BzATP powder in a sterile microcentrifuge tube.
- Add solvent: Add the desired volume of nuclease-free water or buffer to the tube.
- Dissolve: Vortex the solution until the BzATP is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]
- Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to one year.[3][4]

Protocol 2: Preparation of DMSO BzATP Stock Solution (e.g., 50 mM)

This protocol is useful when a higher concentration stock is needed or for experiments where the final concentration of DMSO is tolerable.



Materials:

- BzATP triethylammonium salt (solid)
- Anhydrous, high-purity DMSO
- Sterile, DMSO-compatible tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Calculate the required mass: To prepare a 50 mM stock solution, use the formula from Protocol 1. For 1 mL of a 50 mM solution, you would need 50.95 mg of BzATP.
- Weigh the BzATP: Accurately weigh the BzATP powder in a sterile, DMSO-compatible tube.
- Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the tube. Moistureabsorbing DMSO can reduce solubility.[4]
- Dissolve: Vortex the solution thoroughly until all the solid has dissolved.
- Aliquoting and Storage: Dispense the stock solution into small aliquots in DMSO-compatible tubes. Store at -20°C for up to one month or -80°C for up to one year.[4]

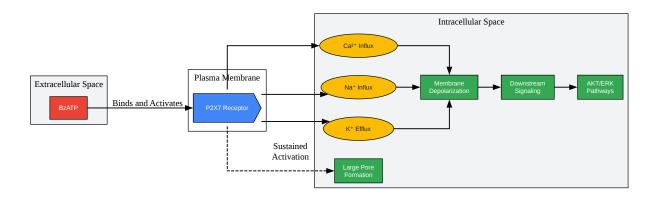
Important Handling Instructions:

- Solutions should be prepared and used on the same day if possible.[3]
- Before use, equilibrate the frozen stock solution to room temperature and ensure that no precipitate is present.[3]
- For in vivo experiments, it is recommended to prepare fresh working solutions from the stock solution on the day of use.[6]

BzATP in Action: P2X7 Receptor Signaling



BzATP is a more potent agonist for the P2X7 receptor than the endogenous agonist, ATP.[1] Activation of the P2X7 receptor initiates a cascade of downstream signaling events.[1][7]



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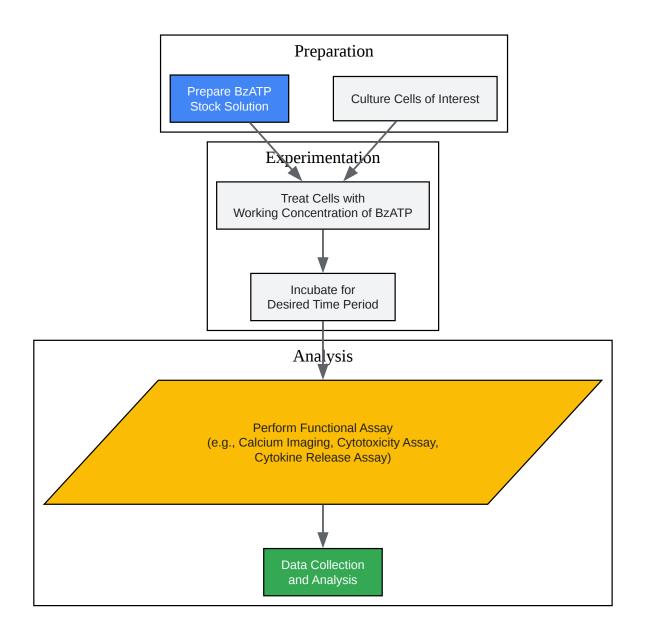
Caption: BzATP-mediated P2X7 receptor activation and downstream signaling.

Upon binding of BzATP, the P2X7 receptor channel opens, leading to a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺, resulting in membrane depolarization.[1] The increase in intracellular Ca²⁺ acts as a second messenger, triggering various cellular responses.[1] Sustained activation can lead to the formation of a larger pore, a characteristic feature of P2X7 activation. [1] Downstream signaling can involve the activation of pathways such as AKT and ERK.[8]

Experimental Workflow for Studying BzATP Effects

The following diagram outlines a general workflow for investigating the effects of BzATP on cellular function.





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Caption: General experimental workflow for BzATP application.

Agonist Potency and Species Variability

BzATP exhibits significantly greater potency as a P2X7 receptor agonist compared to ATP, although this potency can vary across different species.



Agonist	Species	Assay	EC50 (μM)	Reference
BzATP	Human	Calcium Influx	7	[3]
Rat	Electrophysiolog y	3.6	[1][3]	
Mouse	Calcium Influx	285	[1]	
Mouse	Electrophysiolog y	285 ± 16	[1]	
ATP	Human	Calcium Influx	~100-1000	[1]
Rat	Electrophysiolog y	123 ± 4	[1]	
Mouse	Electrophysiolog y	936 ± 21	[1]	_

Note: EC50 values can be influenced by the cell type, expression system, and specific experimental conditions.[1] While BzATP is a potent P2X7 agonist, it is not entirely selective and can activate other P2X receptors.[1]

Conclusion

The protocols and information provided in this application note are intended to guide researchers in the effective preparation and use of **BzATP triethylammonium salt** stock solutions. Adherence to these guidelines for handling, storage, and experimental design will contribute to the generation of accurate and reproducible data in the study of P2X7 receptor function. This product is for research use only and is not intended for therapeutic or diagnostic use.[3]

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